MFCD02958889
Description
MFCD02958889 (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound exhibits a polar surface area (TPSA) of 40.46 Ų, moderate solubility in aqueous solutions (0.24 mg/mL), and a calculated octanol-water partition coefficient (LogP) of 2.15 (XLOGP3), indicating moderate lipophilicity . Its synthesis involves a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran-water solvent system at 75°C for 1.33 hours .
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-17-7-9-18(10-8-17)21-24-20-6-3-2-5-19(20)22(25-21)23-11-4-12-26-13-15-27-16-14-26/h2-3,5-10H,4,11-16H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQSOOMFHOIMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02958889 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and temperature control to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions: MFCD02958889 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents, such as halides or amines, under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new substituents.
Scientific Research Applications
MFCD02958889 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of MFCD02958889 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Two structurally analogous boronic acid derivatives were selected for comparison based on their shared functional groups and synthetic utility:
Compound A: (3-Bromo-5-chlorophenyl)boronic acid
Molecular Formula : C₆H₄BBrClO₂
Molecular Weight : 249.26 g/mol
Similarity to MFCD02958889 : 0.87 (structural alignment score) .
Key Differences:
- Substituent Position : Bromine and chlorine substituents are positioned at the 3- and 5- sites on the phenyl ring, whereas this compound has a bromine at the 3-position and chlorine at the 5-position with an additional oxygen-containing group .
- Solubility : Lower aqueous solubility (0.18 mg/mL ) compared to this compound, likely due to increased halogenation reducing polarity .
- Bioavailability : Lower bioavailability score (0.45 vs. 0.55 ), attributed to higher molecular weight and reduced GI absorption efficiency .
Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula : C₆H₃BBrCl₂O₂
Molecular Weight : 283.26 g/mol
Similarity to this compound : 0.71 (structural alignment score) .
Key Differences:
- Halogenation Pattern : Features bromine at the 6-position and two chlorine atoms at the 2- and 3-positions, creating steric hindrance that may reduce reactivity in Suzuki-Miyaura coupling reactions compared to this compound .
- Lipophilicity: Higher LogP (2.98 vs.
- Synthetic Accessibility : Lower synthetic accessibility score (3.12 vs. 2.07 ), reflecting the complexity of introducing multiple halogens .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrClO₂ | C₆H₃BBrCl₂O₂ |
| Molecular Weight (g/mol) | 235.27 | 249.26 | 283.26 |
| LogP (XLOGP3) | 2.15 | 2.45 | 2.98 |
| Solubility (mg/mL) | 0.24 | 0.18 | 0.12 |
| TPSA (Ų) | 40.46 | 40.46 | 40.46 |
| Bioavailability Score | 0.55 | 0.45 | 0.38 |
| Synthetic Accessibility | 2.07 | 2.35 | 3.12 |
Data sourced from experimental and computational analyses .
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